

# Application Notes and Protocols: Pharmacokinetic Analysis of SHEN26 in Human Studies

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **SHEN26**

Cat. No.: **B14083366**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**SHEN26** is an orally administered broad-spectrum antiviral agent with potent preclinical activity against SARS-CoV-2.[1] It is a prodrug that is rapidly converted in the body to its active metabolite, **SHEN26-69-0**, which acts as an RNA-dependent RNA polymerase (RdRp) inhibitor. [1] Understanding the pharmacokinetic profile of **SHEN26** and its active metabolite is crucial for optimizing dosage regimens and ensuring its efficacy and safety in clinical applications. These application notes provide a summary of the pharmacokinetic data from a Phase I clinical trial in healthy subjects and detailed protocols for key experiments.

## Data Presentation: Pharmacokinetics of SHEN26-69-0

The pharmacokinetic parameters of the active metabolite, **SHEN26-69-0**, were evaluated in a Phase I, randomized, double-blind, placebo-controlled study involving healthy adult subjects (ClinicalTrials.gov Identifier: NCT05504746).[1] The study consisted of three parts: a single ascending dose (SAD) study, a multiple ascending dose (MAD) study, and a food-effect (FE) study.[1]

**Table 1: Pharmacokinetic Parameters of SHEN26-69-0 Following Single Ascending Doses (Fasting)**

| Dose Group (mg) | N | Cmax (ng/mL) | Tmax (h)      | AUC0-t (h·ng/mL) | AUC0-∞ (h·ng/mL) | t1/2 (h)  |
|-----------------|---|--------------|---------------|------------------|------------------|-----------|
| 50              | 8 | 137 ± 33.8   | 1.5 (1.0-2.0) | 682 ± 131        | 694 ± 132        | 3.6 ± 0.6 |
| 200             | 8 | 468 ± 115    | 1.5 (1.0-3.0) | 2670 ± 540       | 2700 ± 544       | 4.2 ± 0.5 |
| 400             | 8 | 857 ± 187    | 1.5 (1.0-2.0) | 5500 ± 1130      | 5550 ± 1130      | 4.6 ± 0.6 |
| 800             | 8 | 1510 ± 364   | 2.0 (1.0-4.0) | 12000 ± 2450     | 12100 ± 2450     | 5.1 ± 0.7 |
| 1200            | 8 | 1890 ± 458   | 2.5 (1.5-4.0) | 16500 ± 3810     | 16600 ± 3820     | 5.4 ± 0.8 |

Data are presented as mean ± standard deviation for Cmax, AUC, and t1/2, and as median (range) for Tmax. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC0-t: Area under the plasma concentration-time curve from time 0 to the last measurable concentration; AUC0-∞: Area under the plasma concentration-time curve from time 0 to infinity; t1/2: Elimination half-life.

In the single ascending dose study, the Cmax and AUC of **SHEN26-69-0** increased in an approximately dose-proportional manner in the 50-400 mg fasting dose range.[\[1\]](#)

**Table 2: Pharmacokinetic Parameters of SHEN26-69-0 Following Multiple Ascending Doses**

| Dose Group | N | Day | Cmax,ss (ng/mL) | Tmax,ss (h)   | AUC <sub>T,ss</sub> (h·ng/mL) | Rac (AUC)   |
|------------|---|-----|-----------------|---------------|-------------------------------|-------------|
| 200 mg BID | 8 | 5   | 633 ± 139       | 1.5 (1.0-2.0) | 3480 ± 699                    | 1.30 ± 0.16 |
| 400 mg BID | 8 | 5   | 1240 ± 291      | 1.5 (1.0-3.0) | 7540 ± 1650                   | 1.37 ± 0.21 |
| 600 mg BID | 8 | 5   | 1780 ± 412      | 2.0 (1.5-4.0) | 11800 ± 2840                  | 1.41 ± 0.25 |

Data are presented as mean ± standard deviation for Cmax,ss, AUC<sub>T,ss</sub>, and Rac, and as median (range) for Tmax,ss. BID: Twice daily; Cmax,ss: Maximum plasma concentration at steady state; Tmax,ss: Time to reach Cmax at steady state; AUC<sub>T,ss</sub>: Area under the plasma concentration-time curve over a dosing interval at steady state; Rac (AUC): Accumulation ratio based on AUC.

The multiple ascending dose study showed a slight accumulation of **SHEN26-69-0** upon repeated dosing.[\[1\]](#)

**Table 3: Effect of Food on the Pharmacokinetics of SHEN26-69-0 Following a Single 800 mg Dose**

| Condition     | N | Cmax (ng/mL) | Tmax (h)      | AUC <sub>0-t</sub> (h·ng/mL) | AUC <sub>0-∞</sub> (h·ng/mL) |
|---------------|---|--------------|---------------|------------------------------|------------------------------|
| Fasting       | 8 | 1510 ± 364   | 2.0 (1.0-4.0) | 12000 ± 2450                 | 12100 ± 2450                 |
| Standard Meal | 8 | 1980 ± 451   | 3.0 (1.5-6.0) | 16800 ± 3890                 | 17000 ± 3910                 |
| High-Fat Meal | 8 | 2210 ± 503   | 4.0 (2.0-8.0) | 21500 ± 4980                 | 21700 ± 5010                 |

Data are presented as mean ± standard deviation for Cmax and AUC, and as median (range) for Tmax.

Both standard and high-fat meals increased the Cmax and AUC of **SHEN26**-69-0, with a high-fat meal also prolonging the Tmax.[1]

## Experimental Protocols

### Phase I Clinical Trial Protocol for Pharmacokinetic Analysis

Objective: To evaluate the safety, tolerability, and pharmacokinetics of single and multiple ascending oral doses of **SHEN26** in healthy subjects, and to assess the effect of food on its pharmacokinetics.

Study Design: A randomized, double-blind, placebo-controlled study with three parts:

- Part A: Single Ascending Dose (SAD): Healthy subjects received a single oral dose of **SHEN26** (50 mg, 200 mg, 400 mg, 800 mg, or 1200 mg) or placebo in a fasting state.
- Part B: Multiple Ascending Dose (MAD): Healthy subjects received oral doses of **SHEN26** (200 mg, 400 mg, or 600 mg) or placebo twice daily for five consecutive days.
- Part C: Food-Effect (FE): Healthy subjects received a single oral dose of 800 mg **SHEN26** under fasting conditions, after a standard-fat meal, and after a high-fat meal in a crossover design.

Participant Population: Healthy adult male and female subjects aged 18 to 45 years with a body mass index (BMI) between 19 and 26 kg/m<sup>2</sup>.

Pharmacokinetic Blood Sampling:

- SAD Study: Venous blood samples were collected at pre-dose (0 h) and at 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose.
- MAD Study: Blood samples were collected on Day 1 at the same time points as the SAD study. On Days 3 and 4, trough concentrations were measured pre-dose. On Day 5, serial blood samples were collected pre-dose and at the same post-dose time points as Day 1.
- FE Study: Blood samples were collected at the same time points as the SAD study for each treatment period.

Sample Handling: Blood samples were collected in tubes containing K2EDTA as an anticoagulant. Plasma was separated by centrifugation at 1500 x g for 10 minutes at 4°C and stored at -70°C or below until analysis.

## Bioanalytical Method for the Quantification of **SHEN26-69-0** in Human Plasma

Principle: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used for the quantitative determination of **SHEN26-69-0** in human plasma.

### Materials and Reagents:

- **SHEN26-69-0** reference standard
- Stable isotope-labeled internal standard (IS) of **SHEN26-69-0**
- Human plasma (K2EDTA)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid (LC-MS grade)
- Water (ultrapure)

### Sample Preparation (Protein Precipitation):

- Thaw plasma samples at room temperature.
- To 100 µL of plasma, add 20 µL of the internal standard working solution.
- Add 400 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 12,000 x g for 10 minutes at 4°C.

- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase.
- Inject an aliquot into the LC-MS/MS system.

**LC-MS/MS Conditions (Representative):**

- LC System: UHPLC system
- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
- Mobile Phase:
  - A: 0.1% Formic acid in water
  - B: 0.1% Formic acid in acetonitrile
- Gradient Elution: A suitable gradient to separate the analyte from endogenous plasma components.
- Flow Rate: 0.4 mL/min
- Column Temperature: 40°C
- Mass Spectrometer: Triple quadrupole mass spectrometer
- Ionization Mode: Positive electrospray ionization (ESI+)
- Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for **SHEN26-69-0** and its IS.

Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) were calculated using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).

## Mandatory Visualizations

### Signaling Pathway of SHEN26 as an RdRp Inhibitor





[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Safety, tolerability, and pharmacokinetics of the novel RdRp inhibitor SHEN26 against SARS-CoV-2: a randomized, placebo-controlled, double-blind Phase I study in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Pharmacokinetic Analysis of SHEN26 in Human Studies]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b14083366#pharmacokinetic-analysis-of-shen26-in-human-studies>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)